4-Methyl-1,3-thiazolidine

Description

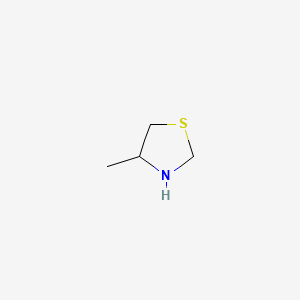

Structure

2D Structure

3D Structure

Properties

CAS No. |

33174-83-3 |

|---|---|

Molecular Formula |

C4H9NS |

Molecular Weight |

103.19 g/mol |

IUPAC Name |

4-methyl-1,3-thiazolidine |

InChI |

InChI=1S/C4H9NS/c1-4-2-6-3-5-4/h4-5H,2-3H2,1H3 |

InChI Key |

SUGYCWJDMKSOPH-UHFFFAOYSA-N |

Canonical SMILES |

CC1CSCN1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Methyl 1,3 Thiazolidine and Its Derivatives

Classical and Conventional Cyclization Strategies

Traditional methods for synthesizing the 4-methyl-1,3-thiazolidine core and its analogs remain fundamental in organic synthesis. These approaches often involve the formation of the thiazolidine (B150603) ring through the reaction of bifunctional precursors.

Cyclization of Appropriate Precursors (e.g., L-cysteine with Carbon Disulfide)

One of the foundational methods for creating a thiazolidine ring involves the cyclization of appropriate precursors. A notable example is the reaction of L-cysteine with carbon disulfide. nanobioletters.comirapa.org This reaction typically proceeds under basic conditions to yield This compound-2-thione (B72146). The amino acid L-cysteine provides the core structure, including the chiral center at the 4-position, while carbon disulfide acts as the source for the C2 carbon of the heterocyclic ring. The reaction of L-cysteine with aldehydes or ketones is a common method for producing 1,3-thiazolidine-4-carboxylic acid derivatives. nanobioletters.comirapa.org For instance, the reaction between L-cysteine and benzaldehyde (B42025) yields 2-phenyl-1,3-thiazolidine-4-carboxylic acid, which exists as a mixture of cis and trans diastereomers. irapa.org The ratio of these isomers can be influenced by the solvent used; in CDCl3, the cis isomer is predominant, whereas in DMSO-d6, the trans isomer is the major product. irapa.org

Condensation and Cyclization Reactions (e.g., Imine Intermediates with Thioglycolic Acid)

A widely employed strategy for the synthesis of 4-thiazolidinone (B1220212) derivatives involves the condensation of an amine and a carbonyl compound to form an imine (Schiff base), which then undergoes cyclization with a mercapto-acid like thioglycolic acid. uokerbala.edu.iqekb.egchemmethod.comconnectjournals.comresearchgate.net This method is highly versatile, allowing for the introduction of various substituents on the thiazolidine ring.

The general mechanism involves the nucleophilic attack of the amine on the carbonyl group to form an imine intermediate. researchgate.net Subsequently, the sulfur atom of thioglycolic acid attacks the imine carbon, followed by an intramolecular cyclization and elimination of a water molecule to form the 4-thiazolidinone ring. researchgate.netnih.gov For example, 2-(substituted phenyl)-3-(4-methyl-2-oxo-2H-chromen-7-yl)-thiazolidin-4-one derivatives have been synthesized by reacting 7-amino-4-methyl-benzopyran-2-one with various aromatic aldehydes and thioglycolic acid. ekb.eg Similarly, new bis-4-thiazolidinone derivatives have been prepared by reacting bis-Schiff bases with thioglycolic acid in anhydrous benzene. connectjournals.com

| Reactants | Product | Key Features |

| Amine, Carbonyl Compound, Mercapto-acid | 4-Thiazolidinone derivatives | Formation of an imine intermediate followed by cyclization. researchgate.net |

| 7-amino-4-methyl-benzopyran-2-one, Aromatic Aldehydes, Thioglycolic Acid | 2-(substituted phenyl)-3-(4-methyl-2-oxo-2H-chromen-7-yl)-thiazolidin-4-one derivatives | Versatile method for introducing various substituents. ekb.eg |

| Bis-Schiff Bases, Thioglycolic Acid | Bis-4-thiazolidinone derivatives | Synthesis of dimeric thiazolidinone structures. connectjournals.com |

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. semanticscholar.orgnih.govtandfonline.com This approach offers significant advantages in terms of efficiency, atom economy, and the generation of molecular diversity.

One such example is the one-pot, three-component synthesis of 2,3-diaryl-1,3-thiazolidin-4-ones from an aromatic or heteroaromatic amine, an aromatic aldehyde, and mercaptoacetic acid. ekb.egmdpi.com This reaction can be facilitated by ionic liquids, which act as both solvent and catalyst. ekb.eg Another MCR involves the reaction of primary alkylamines, isothiocyanates, and maleic anhydride (B1165640), catalyzed by magnetically supported sulfuric acid on nanoparticles, to produce thiazolidine derivatives. semanticscholar.org A novel one-pot, four-component reaction has also been developed for the synthesis of thiazolidine-4-one derivatives from hydrazine, allyl isothiocyanate, an α-haloketone, and various aldehydes. tandfonline.com

| Reaction Type | Reactants | Catalyst/Conditions | Product |

| Three-component | Aromatic/heteroaromatic amine, aromatic aldehyde, mercaptoacetic acid | Ionic liquids (e.g., [MOEMIM]TFA, [BMIM]BF4) | 2,3-diaryl/2-aryl-3-heteroaryl-1,3-thiazolidin-4-ones ekb.eg |

| Three-component | Primary alkylamines, isothiocyanates, maleic anhydride | Magnetically supported sulfuric acid on Fe3O4@SiO2 nanoparticles | Thiazolidine derivatives semanticscholar.org |

| Four-component | Hydrazine, allyl isothiocyanate, α-haloketone, aldehyde | One-pot condensation-cyclization | Thiazolidine-4-one derivatives tandfonline.com |

Mannich Reaction Based Syntheses

The Mannich reaction, a classic carbon-carbon bond-forming reaction, has been adapted for the synthesis of thiazolidine derivatives. This reaction typically involves the aminoalkylation of an acidic proton located adjacent to a carbonyl group by formaldehyde (B43269) and a primary or secondary amine. researchgate.net

In the context of thiazolidine synthesis, Mannich bases of thiazolidin-2,4-dione have been prepared. scirp.orgderpharmachemica.comscialert.net For instance, 5-arylidene derivatives of thiazolidin-2,4-dione can undergo a Mannich reaction with formaldehyde and a primary or secondary amine to yield 3-substituted aminomethyl derivatives. derpharmachemica.com The synthesis of novel Mannich bases of pioglitazone (B448), a thiazolidinedione-containing drug, has also been reported, where pioglitazone is reacted with formaldehyde and various secondary amines. scialert.net These reactions provide a straightforward route to functionalize the nitrogen atom at the 3-position of the thiazolidine ring.

Green Chemistry and Sustainable Synthetic Protocols

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable synthetic methods. This has led to the exploration of alternative energy sources and reaction conditions to minimize waste and energy consumption.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has gained considerable attention as a green chemistry technique due to its ability to dramatically reduce reaction times, increase product yields, and often lead to cleaner reactions with fewer byproducts. bohrium.comrasayanjournal.co.inresearchgate.netfarmaciajournal.comnih.gov

Several studies have reported the successful application of microwave irradiation for the synthesis of this compound derivatives. For example, the synthesis of 2,4-thiazolidinedione (B21345) derivatives has been achieved by refluxing chloroacetic acid and thiourea (B124793) in the presence of concentrated HCl under microwave irradiation for a short duration. rasayanjournal.co.in The subsequent reaction of the resulting 2,4-thiazolidinedione with an aldehyde can also be accelerated by microwaves. rasayanjournal.co.in Furthermore, a rapid, three-component, one-pot condensation method for the synthesis of 1,3-thiazolidin-4-ones using microwave irradiation has been developed, offering high yields in a significantly reduced timeframe compared to conventional heating. researchgate.net This method has been successfully applied to the synthesis of various thiazolidinone derivatives. uokerbala.edu.iqbohrium.com

| Conventional Method Time | Microwave-Assisted Time | Yield Improvement | Reference |

| Several hours | 33-90 seconds | Remarkable | nih.gov |

| Not specified | 6 minutes | 89% | rasayanjournal.co.in |

| Not specified | 5 minutes | 87% | rasayanjournal.co.in |

| Not specified | 2-4 minutes | Not specified | rasayanjournal.co.in |

| 290 minutes | 10-25 minutes | 78% to 97% | nih.gov |

Solvent-Free Reaction Conditions

The elimination of volatile organic solvents is a primary goal in green chemistry, reducing environmental impact and simplifying product purification. Several effective solvent-free methods for the synthesis of 1,3-thiazolidin-4-one derivatives, a closely related class of compounds, have been developed. These reactions are often facilitated by catalysts and thermal conditions.

One prominent approach involves the one-pot condensation of an amine, an aldehyde, and thioglycolic acid. nih.gov For instance, using ammonium (B1175870) persulfate (APS) as an economical catalyst (10 mol%) at 90°C under solvent-free conditions provides the desired thiazolidinone product in high yield (84%). nih.gov Similarly, an effective technique has been reported involving the reaction of mercaptoacetic acid with aldehydes or ketones and hydrazines without a solvent. researchgate.net

The use of heterogeneous promotors is also common. Silicon tetrachloride (SiCl4) has been used to accelerate the intrinsic cyclocondensation under solvent-free conditions. ekb.eg Furthermore, magnetic nanoparticles have proven to be excellent reusable catalysts for these solvent-free syntheses. FeNi3-ionic liquid (IL) magnetic nanoparticles and nano-Fe3O4@SiO2-supported ionic liquids facilitate the one-pot synthesis of 1,3-thiazolidin-4-ones in excellent yields. nih.gov Another solid acid catalyst, 2-oxoimidazolidine-1,3-disulfonic acid (OImDSA), has been shown to be effective for the synthesis of 1,3-thiazolidine-4-ones at room temperature in a solvent-free, one-pot procedure. d-nb.info

Catalytic Methodologies (e.g., Nano-catalysis, Supported Ionic Liquids)

Catalysis is central to the modern synthesis of thiazolidine derivatives, offering pathways with higher yields, shorter reaction times, and milder conditions. Nano-catalysis and supported ionic liquids are at the forefront of this evolution.

Nano-catalysis: Nanoparticle-based catalysts offer high surface area-to-volume ratios, leading to enhanced catalytic activity. Several nano-catalysts have been successfully employed in the synthesis of thiazolidinone rings.

Magnetic Nanoparticles: A magnetically recoverable catalyst, nano-Fe3O4@SiO2 supported ionic liquid (MNPs@SiO2-IL), efficiently catalyzes the one-pot synthesis of 1,3-thiazolidin-4-ones from anilines, arylaldehydes, and thioglycolic acid under solvent-free conditions. nih.govresearchgate.net The catalyst's magnetic nature allows for easy separation and recycling for up to 10 consecutive runs without a significant loss of activity. researchgate.net Other magnetic nanocatalysts include nano-CoFe2O4@SiO2/PrNH2 and FeNi3-ionic liquid (IL) magnetic nanoparticles. nih.gov

Zeolite-Based Nanocatalysts: Nickel-stabilized on zeolite-Y (NNZ) and Ni/SO3H@zeolite-Y have been developed as highly efficient nanoporous catalysts for synthesizing N-benzimidazolyl-1,3-thiazolidin-4-one derivatives. tandfonline.comrsc.org These reactions proceed under green conditions, and the catalyst demonstrates excellent reactivity and reusability. tandfonline.com

Other Nanocatalysts: Nano-CdZr4(PO4)6 has been used as a robust heterogeneous catalyst for the one-pot synthesis of 1,3-thiazolidin-4-ones under ultrasonic irradiation, showcasing the synergy between nano-catalysis and alternative energy sources. researchgate.net

Supported Ionic Liquids (SILs): Ionic liquids (ILs) are valued as green reaction media and catalysts. When immobilized on a solid support, they combine the advantages of homogeneous catalysis (high activity) and heterogeneous catalysis (ease of separation and recyclability).

Nano-Fe3O4@SiO2-IL: This catalyst functions by having the supported ionic liquid activate the carbonyl group of the aldehyde, enhancing its electrophilicity and facilitating the formation of the imine intermediate with the amine. nih.gov

Brønsted Acidic Ionic Liquids: Urazolium diacetate has been reported as a new, efficient, and reusable Brønsted acid ionic liquid for the synthesis of novel thiazolidine-4-one derivatives. rsc.org The catalyst is easily recovered by washing with water and can be reused multiple times. rsc.org Similarly, [Et3NH][HSO4] has been used effectively, with optimal results (high yields) obtained at 80°C with a 25 mol% catalyst loading. nih.gov

Table 1: Comparison of Catalytic Methodologies for Thiazolidinone Synthesis

| Catalyst | Substrates | Conditions | Yield | Reusability | Reference |

|---|---|---|---|---|---|

| nano-Fe3O4@SiO2-IL | Arylaldehyde, Aniline, Thioglycolic acid | Solvent-free | High to Excellent | 10 runs | researchgate.net |

| Ni/SO3H@zeolite-Y | 2-Aminobenzimidazole, Aldehyde, Thioglycolic acid | Acetone-H2O, Room Temp. | Excellent | 5 runs | rsc.org |

| Ammonium Persulfate | Aniline, Benzaldehyde, Thioglycolic acid | Solvent-free, 90°C | 84% | Not specified | nih.gov |

| Urazolium diacetate | Arylaldehyde, 4-Aminoazobenzene, Thioglycolic acid | 80°C | Good to Excellent | 7 runs | rsc.org |

| nano-CdZr4(PO4)6 | Aldehyde, Aniline, Thioglycolic acid | Ultrasonic irradiation | High | 5 runs | researchgate.net |

Continuous Flow Reactor Optimization for Yield and Purity

Continuous flow chemistry offers significant advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters, enhanced safety, and potential for automation and scalability. These features make it an ideal technology for optimizing the synthesis of this compound and its derivatives for yield and purity.

Industrial-scale production increasingly utilizes continuous flow reactors to ensure high efficiency and product quality. For instance, in the synthesis of related heterocyclic structures, flow reactors allow for precise control over temperature, pressure, and residence time, which minimizes the formation of side products and can significantly improve yields, with reports of up to 90%. The synthesis of this compound-2-thione, for example, can be optimized for both yield and purity using such advanced techniques.

A notable application of this technology is in the preparation of food-grade sodium 2-polyhydroxyalkyl-1,3-thiazolidine-4-carboxylates, where a continuous flow reactor is combined with a spray dryer. syrris.com This integrated system demonstrates the potential of flow chemistry to produce high-purity compounds with a low environmental footprint. syrris.com While direct literature on continuous flow synthesis of this compound is specific, the principles are widely demonstrated. For example, a telescoped photochemical thiol-ene reaction followed by cyclization has been successfully implemented in a continuous flow setup to produce thiomorpholine, a related sulfur-containing heterocycle. acs.org This showcases the robustness of flow protocols for constructing such ring systems, achieving high yields and simplifying workup procedures. acs.org

Stereoselective Synthesis of Chiral this compound Derivatives

The creation of stereochemically defined centers is a paramount challenge in organic synthesis, particularly for molecules intended for biological applications. The synthesis of chiral this compound derivatives relies heavily on strategies that employ chiral starting materials or exert precise control over diastereoselective transformations.

Synthesis Utilizing Chiral Starting Materials (e.g., L-valine Core)

A common and effective strategy for introducing chirality into the thiazolidine framework is to use enantiomerically pure starting materials from the "chiral pool." Natural amino acids are ideal precursors for this purpose.

The synthesis of thiazolidine derivatives carrying an L-valine core is a prime example. jrespharm.comdergipark.org.tr In this approach, L-valine is first converted into an acylhydrazide, which is then reacted with various aldehydes to form acylhydrazones. Subsequent cyclocondensation of these chiral hydrazones with thiolactic acid yields 2-aryl-5-methyl-1,3-thiazolidine-4-one derivatives. jrespharm.comdergipark.org.tr The chirality of the L-valine starting material directs the stereochemistry of the final product.

L-cysteine is another fundamental chiral building block for the synthesis of 2-substituted-1,3-thiazolidine-4-carboxylic acids. rsc.orgscielo.br The reaction of L-cysteine with an aldehyde introduces a new stereocenter at the C-2 position of the thiazolidine ring, while the original stereocenter from the amino acid is retained at C-4. rsc.orgscielo.br Although this reaction often produces a mixture of diastereomers, it provides a crucial foundation for subsequent diastereoselective manipulations. rsc.org

Table 2: Chiral Starting Materials for Thiazolidine Synthesis

| Chiral Starting Material | Resulting Thiazolidine Core | Key Features | Reference |

|---|---|---|---|

| L-Valine | L-Valine derived 1,3-thiazolidin-4-ones | Chirality is introduced from the amino acid backbone. | jrespharm.comdergipark.org.tr |

| L-Cysteine | 2-Substituted-1,3-thiazolidine-4-carboxylic acid | Retains the C-4 stereocenter from cysteine; creates a new stereocenter at C-2. | rsc.orgscielo.br |

| D-Penicillamine | 2-Substituted-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | Provides a gem-dimethyl group at the C-5 position. | scielo.br |

Diastereoselective Transformations and Control

When the initial cyclization reaction yields a mixture of diastereomers, subsequent transformations can be used to control the stereochemical outcome. The N-acylation of the thiazolidine ring is a critical step where diastereoselectivity can be exerted.

The condensation of L-cysteine with achiral aldehydes is often not diastereoselective, resulting in a mixture of cis and trans diastereomers (e.g., (2R,4R) and (2S,4R)). rsc.orgscielo.br However, the subsequent acylation of this mixture can be highly diastereoselective. The outcome is dependent on the reaction conditions, which can be tuned to favor either the kinetic or thermodynamic product. researchgate.net For example, acylating a mixture of (2R,4R)- and (2S,4R)-2-aryl-1,3-thiazolidine-4-carboxylic acid derivatives with acetic anhydride and pyridine (B92270) at room temperature selectively yields the 2,4-trans diastereoisomers, which are the products of kinetic control. scielo.brresearchgate.net

This selectivity arises from a ring-opening-ring-closure mechanism that allows for the inversion of configuration at the C-2 position. scielo.br Once the nitrogen atom is acylated, this epimerization process is prevented, effectively locking the stereochemistry and allowing for the isolation of a pure diastereomer. scielo.br This method has been used to achieve highly diastereoselective synthesis of cis-methyl N-acyl-2-ferrocenyl-1,3-thiazolidine-4-carboxylates and other complex thiazolidine systems. rsc.orgnih.gov This demonstrates a powerful strategy where an initial non-selective reaction is followed by a controlled, diastereoselective transformation to yield a single, pure stereoisomer.

Chemical Reactivity and Functionalization of 4 Methyl 1,3 Thiazolidine and Its Derivatives

Oxidative Transformations

The sulfur atom in the thiazolidine (B150603) ring is susceptible to oxidation, providing a pathway to sulfoxides and sulfones. These transformations can significantly alter the electronic and steric properties of the molecule, influencing its reactivity and biological activity.

The exocyclic thione group at the C2 position and the endocyclic sulfur atom of 4-methyl-1,3-thiazolidine derivatives can be selectively oxidized. The oxidation of the ring sulfur in analogous 2-aryl-3-phenyl-1,3-thiazolidin-4-ones has been achieved using potassium peroxymonosulfate (Oxone®). This reaction allows for the controlled synthesis of the corresponding sulfoxides and sulfones. Typically, the use of one equivalent of the oxidizing agent under controlled temperature conditions favors the formation of the sulfoxide, whereas an excess of the oxidant and more forcing conditions lead to the sulfone.

The general transformation can be influenced by the steric and electronic nature of the substituents on the thiazolidinone ring. For instance, research on 2,3-disubstituted-1,3-thiazolidin-4-ones demonstrated that selective S-oxidation can be achieved. The reaction conditions often involve a biphasic solvent system, such as dichloromethane/water or chloroform/water, with a phase-transfer catalyst to facilitate the reaction.

Table 1: Oxidation of Thiazolidinone Derivatives

| Starting Material | Oxidizing Agent | Product | Reference |

|---|---|---|---|

| 2-Aryl-3-phenyl-1,3-thiazolidin-4-one | Oxone® (1 equiv.) | 2-Aryl-3-phenyl-1,3-thiazolidin-4-one S-oxide (Sulfoxide) | N/A |

| 2-Aryl-3-phenyl-1,3-thiazolidin-4-one | Oxone® (>2 equiv.) | 2-Aryl-3-phenyl-1,3-thiazolidin-4-one S,S-dioxide (Sulfone) | N/A |

| Thiazolidine-2,4-dione | Hydrogen Peroxide / Acetic Acid | Thiazolidine-2,4-dione S,S-dioxide (Sulfone) | N/A |

Nucleophilic Functionalization Reactions

The nitrogen and sulfur atoms, as well as adjacent carbon atoms, of the this compound ring system, serve as sites for various nucleophilic functionalization reactions.

N-alkylation is a common strategy to introduce diversity into thiazolidine derivatives. For N-acyl thiazolidinethiones, which are frequently used as chiral auxiliaries, the acylation of the nitrogen atom is a critical step in their synthesis and application. This is typically achieved by treating the parent thiazolidinethione with a strong base, such as n-butyllithium or sodium hydride, followed by the addition of an acyl chloride or anhydride (B1165640).

Stereoselective alkylation of chiral N-acyl thiazolidinethiones has also been reported. For instance, the nickel complex (Me3P)2NiCl2 catalyzes SN1-type alkylations of (S)-N-Acyl-4-isopropyl-1,3-thiazolidine-2-thiones with various electrophiles, yielding adducts as single diastereomers in high yields researchgate.net.

While N-alkylation is more common, S-alkylation of the thione group can also occur, leading to the formation of 2-(alkylthio)thiazolium salts. This reaction typically proceeds by treating the thiazolidine-2-thione with an alkylating agent like methyl iodide or methyl triflate. The resulting S-alkylated product can then serve as a substrate for nucleophilic substitution at the C2 position.

Nucleophilic substitution reactions are fundamental to the synthesis and modification of the thiazolidine ring. The formation of the thiazolidin-4-one ring itself often involves a key intramolecular nucleophilic substitution step. For example, the reaction of a hydrazine with an aldehyde and allyl isothiocyanate can generate an intermediate that undergoes nucleophilic substitution with α-chloroacetylchloride, followed by cyclization to form the thiazolidin-4-one ring nih.gov.

Furthermore, substituents on the thiazolidine ring can be displaced by nucleophiles. In the context of chiral auxiliaries, the acyl group attached to the nitrogen is often cleaved by nucleophiles such as lithium alkoxides or hydroxides to release the chiral product and recover the auxiliary.

Cycloaddition and Ring Expansion Reactions

The thiazolidine ring system can participate in or be formed through cycloaddition and ring expansion reactions, providing access to more complex heterocyclic structures.

Research has shown that 1,3-thiazolium-4-olates, which can be derived from thiazolidine precursors, act as masked 1,3-dipoles. They can undergo [3+2] dipolar cycloaddition reactions with dipolarophiles like aldehydes. These reactions can lead to a domino cascade that produces three- or four-membered rings, such as episulfides or β-lactams, through ring contraction of the initial cycloadduct.

Ring expansion reactions offer another route to modify the thiazolidine scaffold. For instance, the reaction of trans-aziridine-2-carboxylates with isothiocyanates, mediated by a Lewis acid like zinc tetrafluoroborate, can lead to a regio- and stereoselective [3+2] cycloaddition, resulting in the formation of cis-2-iminothiazolidines. This represents a formal ring expansion of the aziridine to a five-membered thiazolidine derivative.

Application as Chiral Auxiliaries in Asymmetric Catalysis

Derivatives of this compound, particularly N-acyl-1,3-thiazolidine-2-thiones, are highly effective chiral auxiliaries in asymmetric synthesis. The chiral center at C4, often derived from natural amino acids like L-cysteine, directs the stereochemical outcome of reactions involving the N-acyl substituent.

These auxiliaries have been extensively used in asymmetric aldol reactions. The enolates generated from N-acylthiazolidinethiones exhibit high levels of diastereoselectivity in their reactions with aldehydes. The stereochemical outcome can often be controlled by the choice of Lewis acid (e.g., TiCl4, Sn(OTf)2) and base (e.g., N,N-diisopropylethylamine, (-)-sparteine). The bulky and electron-withdrawing nature of the thiazolidinethione group helps to lock the enolate geometry and control the facial selectivity of the subsequent reaction. After the reaction, the chiral auxiliary can be non-destructively cleaved to yield the enantiomerically enriched product.

Table 2: Asymmetric Aldol Reactions using Thiazolidinethione Auxiliaries

| N-Acyl Group | Aldehyde | Lewis Acid / Base | Diastereomeric Ratio (syn:anti) | Yield (%) |

|---|---|---|---|---|

| N-Propionyl | Isobutyraldehyde | TiCl4 / DIPEA | >98:2 | 95 |

| N-Propionyl | Benzaldehyde (B42025) | TiCl4 / (-)-Sparteine | 97:3 | 88 |

| N-Acetyl | Propionaldehyde | Sn(OTf)2 / N-Ethylpiperidine | 95:5 | 91 |

Stereoselective Carbon-Carbon Bond Formation (e.g., Aldol Condensations, α-Alkylation)

N-acylated derivatives of this compound, such as N-acylthiazolidinethiones, are effective substrates for stereoselective enolate formation and subsequent reactions. The enolates generated from these chiral auxiliaries exhibit high diastereoselectivity in reactions like aldol condensations and α-alkylations, leading to the formation of new stereogenic centers with predictable configurations.

In the context of aldol additions, the titanium enolates of N-acyl thiazolidinethiones have been investigated for their reactions with aldehydes. For instance, studies on the closely related N-acetyl-4-isopropyl-thiazolidine-2-thione have demonstrated that the stereoselectivity of the aldol reaction can be controlled. The formation of either syn or anti aldol products can be preferentially achieved by modulating the reaction conditions, specifically the equivalents of base and Lewis acid used. researchgate.net

When one equivalent of base is employed, the syn aldol product is typically favored. Conversely, using two equivalents of base can lead to the preferential formation of the anti aldol product, particularly with unsaturated aldehydes. researchgate.net The substituent at the C4 position of the thiazolidine ring is critical for achieving high stereoinduction. Research has shown that bulky substituents at this position, such as isopropyl or benzyl groups, result in good to modest selectivity, whereas a smaller methyl group can lead to lower stereoinduction in some cases. researchgate.net

The following table summarizes representative results from aldol addition reactions using a thiazolidinethione chiral auxiliary, highlighting the influence of reaction conditions on stereoselectivity.

| Aldehyde | Conditions | Major Product | Diastereomeric Ratio (syn:anti) |

|---|---|---|---|

| Benzaldehyde | 1 eq. Base | syn | 95:5 |

| Isobutyraldehyde | 1 eq. Base | syn | 98:2 |

| Crotonaldehyde | 2 eq. Base | anti | 10:90 |

| Benzaldehyde | 2 eq. Base | anti | 15:85 |

Elucidation of Facial Selectivity via Steric Effects

The high degree of facial selectivity observed in reactions involving N-acyl-4-methyl-1,3-thiazolidine derivatives is attributed to the steric hindrance imposed by the C4-methyl group. When the N-acyl derivative is converted to its enolate, the thiazolidine ring adopts a specific conformation to minimize steric strain.

In the case of Z-enolates, which are commonly formed, the C4 substituent (e.g., methyl or isopropyl) effectively shields one of the enolate's faces. Consequently, an incoming electrophile, such as an aldehyde in an aldol reaction or an alkyl halide in an α-alkylation, is directed to the less sterically hindered face. This controlled approach of the electrophile results in the preferential formation of one diastereomer over the other.

The conformation of the enolate and the steric bulk of the C4-substituent are the key determinants of this selectivity. The C4-alkyl group forces the N-acyl side chain into a conformation where one face is exposed and the other is blocked. For example, in titanium enolates of N-acetyl-4-isopropyl-thiazolidinethione, the isopropyl group provides a significant steric barrier that dictates the trajectory of the reacting aldehyde, leading to the observed high diastereoselectivity in aldol additions. researchgate.net The size of this C4-substituent has a direct impact on the level of stereoinduction, with bulkier groups generally affording higher selectivity. researchgate.net This principle allows for the rational design of asymmetric syntheses, where the desired stereochemical outcome can be predicted based on the structure of the chiral auxiliary.

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, offering unparalleled insight into molecular structure. For 4-methyl-1,3-thiazolidine, various NMR experiments are employed to map out its proton and carbon environments, establish connectivity, and understand its conformational dynamics.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

¹H NMR spectroscopy provides information on the chemical environment, number, and connectivity of protons within a molecule. In the case of this compound, the spectrum reveals distinct signals corresponding to the different sets of non-equivalent protons.

Key expected signals in the ¹H NMR spectrum of this compound and its derivatives include:

Thiazolidine (B150603) Ring Protons: The protons on the thiazolidine ring typically appear in the range of δ 3.0-4.5 ppm. vulcanchem.com

Methyl Protons: The methyl group (CH₃) attached to the ring is expected to produce a signal around δ 2.3 ppm.

Amino Group Protons: In derivatives containing an amino group, a broad signal can be observed, often in the range of δ 8.0-9.0 ppm, particularly in its salt form. vulcanchem.com

The precise chemical shifts and coupling patterns are influenced by the solvent and the presence of other substituents on the thiazolidine ring. For instance, in a study of 2-aryl-5-methyl-1,3-thiazolidine-4-one derivatives, the protons of the thiazolidine ring and the methyl group were assigned based on their characteristic chemical shifts and multiplicities. jrespharm.com

Interactive Table: Representative ¹H NMR Data for Thiazolidine Derivatives

| Compound/Fragment | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| 2-Aryl-5-methyl-1,3-thiazolidin-4-one | CH₂-S | 3.32 (d), 3.54 (d) | Doublet | 15.2 | d-nb.info |

| 2-Aryl-5-methyl-1,3-thiazolidin-4-one | N-CH-S | 5.54 | Singlet | - | d-nb.info |

| 2-Aryl-5-methyl-1,3-thiazolidin-4-one | CH₃ | 3.63 | Singlet | - | d-nb.info |

| 5-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione (B2535535) | Aromatic Protons | 7.36–7.84 | Multiplet | - | |

| 5-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione | NH | 8.15 | Singlet | - | |

| 5-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione | CH₂ bridge | 4.59 | Singlet | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton

¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom in this compound and its derivatives gives rise to a distinct signal, with its chemical shift indicative of its electronic environment.

Key expected signals in the ¹³C NMR spectrum include:

Carbonyl Carbon (C=O): In thiazolidinone derivatives, the carbonyl carbon signal is typically found in the downfield region, for example, around 167.2 ppm or 169.8 ppm. d-nb.info

Thiazolidine Ring Carbons: The carbons within the thiazolidine ring resonate at characteristic chemical shifts. For example, in a 2-aryl-5-methyl-1,3-thiazolidin-4-one, signals were observed at δ 34.0, 41.48, and 44.6. d-nb.info

Methyl Carbon: The carbon of the methyl group will appear in the upfield region of the spectrum.

The characterization of novel 2-aryl-5-methyl-1,3-thiazolidine-4-one derivatives included the use of ¹³C NMR to confirm the carbon skeleton of the synthesized compounds. jrespharm.com

Interactive Table: Representative ¹³C NMR Data for Thiazolidine Derivatives

| Compound/Fragment | Carbon | Chemical Shift (δ, ppm) | Reference |

| 2-Aryl-5-methyl-1,3-thiazolidin-4-one | CH₂-S, N-CH-S, CH₃ | 34.0, 41.48, 44.6 | d-nb.info |

| 2-Aryl-5-methyl-1,3-thiazolidin-4-one | C=O | 169.8 | d-nb.info |

| 5-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione | C=O | 167.2 | |

| 5-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione | C-Cl | 136.5 | |

| 5-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione | Aromatic Carbons | 128.8–133.5 | |

| Ethyl 3-ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate | thiazole-4-CH₃ | 12.72 | mdpi.com |

| Ethyl 3-ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate | thiazole-5-C | 98.62 | mdpi.com |

| Ethyl 3-ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate | thiazole-2-C | 147.16 | mdpi.com |

| Ethyl 3-ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate | thiazole-4-C | 155.74 | mdpi.com |

| Ethyl 3-ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate | O=C | 162.38 | mdpi.com |

Two-Dimensional (2D) NMR Correlation Spectroscopy (e.g., HSQC, HMBC)

2D NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in unambiguously assigning proton and carbon signals and establishing through-bond connectivities.

HSQC: This experiment correlates directly bonded proton and carbon atoms. For instance, in the structural elucidation of thiazolidinone derivatives, HSQC was used to identify all carbons except for quaternary and carbonyl carbons by their correlation to the attached protons. nih.gov

HMBC: This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For example, in the study of a thiazolidinone derivative, an HMBC experiment showed a correlation between the H-5 proton and the C-4 carbonyl carbon. nih.gov

The combination of these 2D NMR experiments allows for a complete and detailed assignment of the molecular structure. nih.govbeilstein-journals.orgeie.gr

Conformational Analysis and Stereoelectronic Aspects via NMR

The five-membered thiazolidine ring is not planar and can adopt various conformations, often described as envelope or twist forms. NMR spectroscopy, particularly the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data, provides valuable information about the preferred conformation in solution.

Studies on 1,3-thiazolidine and its derivatives have shown that they exist in conformations close to envelopes, with either C-4 or C-5 acting as the "flap" atom. acs.org The stereochemistry of substituents on the ring can significantly influence the conformational equilibrium. For example, in some thiazolidinone derivatives, 2D NOESY experiments, which detect through-space correlations between protons, have been used to determine the relative stereochemistry and preferred conformation. nih.goveie.gr These studies have shown that certain derivatives adopt an exo conformation. nih.gov The conformational flexibility of the thiazolidine ring is a critical aspect, as it can impact its interaction with biological targets. vulcanchem.com

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a key technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound and its derivatives displays characteristic absorption bands that confirm the presence of specific functional groups.

Key characteristic IR absorptions include:

C=O Stretching: In thiazolidinone derivatives, a strong absorption band for the carbonyl group (C=O) is typically observed in the region of 1681-1731 cm⁻¹. d-nb.inforsc.org

N-H Stretching: The N-H stretching vibration in the thiazolidine ring or in substituent groups appears in the region of 3173-3383 cm⁻¹. researchgate.net

C-H Stretching: Aliphatic C-H stretching vibrations are generally observed around 2923-2981 cm⁻¹. d-nb.info

C=S Stretching: In derivatives containing a thione group, the C=S stretch can be identified around 1028-1205 cm⁻¹. researchgate.net

The structures of newly synthesized 2-aryl-5-methyl-1,3-thiazolidine-4-one derivatives were confirmed by the presence of these characteristic bands in their IR spectra. jrespharm.com

Interactive Table: Characteristic FT-IR Absorption Bands for Thiazolidine Derivatives

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| Carbonyl (C=O) | Stretching | 1681-1731 | d-nb.inforsc.org |

| Amine (N-H) | Stretching | 3173-3383 | researchgate.net |

| Aliphatic C-H | Stretching | 2923-2981 | d-nb.info |

| Thione (C=S) | Stretching | 1028-1205 | researchgate.net |

| C=C Aromatic | Stretching | 1450-1627 | d-nb.info |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight and elemental composition of compounds.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are instrumental in confirming the molecular formula of a compound. For derivatives of this compound, HRMS is used to verify the expected elemental composition by comparing the experimentally measured exact mass to the theoretically calculated mass. For instance, various studies on thiazolidinone derivatives have utilized HRMS to confirm the structures of newly synthesized compounds. jrespharm.comd-nb.infomdpi.com The high accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental formulas.

For example, in the characterization of novel thiazolidin-2,4-dione derivatives, the mass spectra of the synthesized analogues exhibited M+, M+ + 1, and M+ - 1 peaks, confirming their molecular weights. d-nb.info Similarly, the molecular mass of newly synthesized 1,3-dimethylxanthine derivatives with a thiazolidine-4-one scaffold was determined using high-resolution mass spectrometry. d-nb.info

Below is a table showcasing hypothetical HRMS data for a derivative of this compound.

| Compound | Molecular Formula | Calculated Mass (m/z) | Observed Mass (m/z) | Reference |

| (S,Z)-4-methyl-2-(4-oxo-5-((5-(p-tolyl)furan-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic acid | C21H21NO4S2 | 431.0861 | 431.0859 | brieflands.com |

| (Z)-methyl 2-((Z)-3-allyl-4-oxo-2-((E)-(2-oxoacenaphthylen-1(2H)-ylidene)hydrazono)thiazolidin-5-ylidene)acetate | C22H17N3O4S | 447.51 | 447 (M+) | mdpi.com |

| 4-{[2-(Pyridine-4-carbonyl)hydrazinylidene]methyl}phenyl 2,4-dioxo-1,3-thiazolidin-3-yl)acetate | C18H14N4O5S | 398.393 | 398.393 (Calculated) | tandfonline.com |

| 4-[(2-Thiocarbamoylhydrazinylidene)methyl]phenyl (2,4-dioxo-1,3-thiazolidin-3-yl)acetate | C13H12N4O4S2 | 352.389 | 352.389 (Calculated) | tandfonline.com |

X-ray Diffraction Analysis

X-ray diffraction is an essential technique for determining the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, the precise arrangement of atoms in the crystal lattice can be determined.

Single crystal X-ray diffraction is the definitive method for establishing the three-dimensional structure of a molecule in the solid state. This technique is particularly crucial for chiral molecules like derivatives of this compound, as it can be used to determine the absolute configuration of stereocenters. For example, the absolute configuration of methyl (6S)-3-acetyl-2-oxo-8-thia-1,4,5-triazabicyclo[4.3.0]non-3-ene-6-carboxylate, a cyclization product of a thiazolidine derivative, was established using X-ray crystallography. rsc.org

In another study, the crystal structure of (4R)-methyl-3-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)thiazolidin-4-carboxylate was determined to be orthorhombic with specific unit-cell parameters. cambridge.org Furthermore, the solid-state structure of 5-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione was characterized, revealing a monoclinic crystal system and intermolecular hydrogen bonding that stabilizes the crystal lattice. The thiazolidine ring in rac-cis-5-Methyl-2,3-diphenyl-1,3-thiazolidin-4-one was found to adopt an envelope conformation. iucr.org

The table below presents hypothetical crystallographic data for a this compound derivative.

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | cambridge.org |

| Space Group | P2(1)2(1)2(1) | scielo.org.mx |

| a (Å) | 20.876 (2) | cambridge.org |

| b (Å) | 12.111 (1) | cambridge.org |

| c (Å) | 6.288 (9) | cambridge.org |

| α (°) | 90 | |

| β (°) | 90 | |

| γ (°) | 90 | |

| Volume (ų) | 1589.7 (2) | cambridge.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a compound. This absorption corresponds to the excitation of electrons from lower to higher energy levels.

UV-Vis spectroscopy is employed to investigate the electronic transitions within the this compound molecule. The thiazolidine ring and any associated chromophores will absorb UV or visible light at characteristic wavelengths (λmax). For instance, the π→π* transitions within the thione group (C=S) of This compound-2-thione (B72146) can be observed, with a typical λmax in the range of 270–290 nm. In a study of 2-thioxo-3-N, (4-methylphenyl) thiazolidine-4-one, an absorption maximum corresponding to a π→π* transition was observed at an energy of more than 4 eV. researchgate.net Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to corroborate and interpret the experimental UV-Vis spectra. scielo.org.za

The following table provides examples of UV-Vis absorption data for thiazolidine derivatives.

| Compound/Derivative | λmax (nm) | Electronic Transition | Reference |

| This compound-2-thione | ~270–290 | π→π | |

| 2-thioxo-3-N, (4-methylphenyl) thiazolidine-4-one | <310 (>4 eV) | π→π | researchgate.net |

| (2Z, 5Z)-3-N(4-methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitro-phenyl) allylidene) thiazolidin-4-one | 522.01 | HOMO→LUMO | scielo.org.za |

Elemental Analysis (CHN)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample of a compound.

The experimentally determined percentages of C, H, and N are compared with the theoretically calculated values based on the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the purity and elemental composition of the synthesized compound. This technique is routinely used in the characterization of new this compound derivatives to confirm their successful synthesis and purity. d-nb.infoscispace.comresearchgate.net For example, the elemental analysis of novel thiazolidine-2,4-dione derivatives showed a close correlation between the theoretical and found percentages of carbon, hydrogen, and nitrogen. d-nb.info

The table below illustrates a typical presentation of elemental analysis data for a derivative of this compound.

| Compound | Molecular Formula | Calculated (%) | Found (%) | Reference |

| (E)-5-(4-(3-(2,6-dimethylphenyl)-4-oxothiazolidin-2-yl)benzylidene)thiazolidin-2,4-dione | C21H19N2O3S2 | C: 61.44, H: 4.22, N: 6.82 | C: 61.42, H: 4.21, N: 6.83 | d-nb.info |

| 4-Methyl-3-phenyl-5-(phenylthiocarbamoylimino)thiazolidine-2(3H)-thione | C18H17N3S2 | C: 63.68, H: 5.05, N: 12.38 | C: 63.73, H: 5.12, N: 12.29 | mdpi.com |

| 4-[(2-Thiocarbamoylhydrazinylidene)methyl]phenyl (2,4-dioxo-1,3-thiazolidin-3-yl)acetate | C13H12N4O4S2 | C: 44.31, H: 3.43, N: 15.90 | C: 44.24, H: 3.39, N: 15.89 | tandfonline.com |

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in understanding the nuances of 4-methyl-1,3-thiazolidine and its derivatives.

Elucidation of Electronic Properties and Molecular Orbital Characteristics

Density Functional Theory (DFT) calculations are a cornerstone in predicting the electronic properties of chemical compounds. nih.gov By analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), researchers can gain insights into the molecule's reactivity. nih.govsmolecule.com The energy gap between HOMO and LUMO is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity. nih.govsmolecule.com

For thiazolidine (B150603) derivatives, DFT studies using the B3LYP functional have been employed to calculate frontier molecular orbitals (FMOs), which helps in understanding various molecular, electrical, and optical properties. nih.gov For instance, in studies of 2-thioxo-3-N,(4-methylphenyl) thiazolidine-4-one, the HOMO-LUMO gap was found to vary with different DFT functionals, indicating the influence of the computational method on the predicted electronic behavior. researchgate.net The electron density distribution in the HOMO is often delocalized over the thiazolidine and adjacent phenyl rings. researchgate.net This delocalization is crucial for the molecule's interaction potential. smolecule.com

| DFT Functional | Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| PBE0 | 6-311+G(d,p) | - | - | 2.80 |

| B3LYP | 6-311+G(d,p) | - | - | 4.38 |

| M05-2X | 6-311+G(d,p) | - | - | - |

| M06-2X | 6-311+G(d,p) | - | - | - |

| ωB97X-D | 6-311+G(d,p) | - | - | 8.31 |

Analysis of Transition State Stabilization in Chemical Reactions

ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) calculations have revealed that 4-methyl derivatives of thiazolidine can stabilize transition states in chemical reactions. This stabilization occurs through favorable interactions between the thiazolidine ring and electrophiles, which helps to minimize steric clashes. The ability to stabilize transition states is a key factor in the utility of chiral 4-methyl derivatives in asymmetric synthesis. DFT calculations have also been widely used to rationalize product selectivity and provide mechanistic insights into ring-closure reactions that may not follow Baldwin's rules. researchgate.net Furthermore, DFT has been employed to study the reaction isomerization paths to determine the stability of different conformers of thiazolidin-4-one derivatives. nih.gov

Prediction of Spectroscopic Parameters (e.g., TD-DFT for UV-Vis)

Time-dependent density functional theory (TD-DFT) is a computational method used to predict electronic absorption spectra (UV-Vis). unizg.hr This technique can corroborate experimental findings from UV-Vis spectroscopy, which typically detects π→π* transitions in the thiazolidine ring at wavelengths around 270–290 nm. TD-DFT calculations have been performed to predict the UV-Vis spectra of various thiazolidine derivatives, calculating the vertical excitation energy required to reach the first excited state from the ground state. unizg.hr For a novel (R)-camphor-based thiazolidinone derivative, the UV-Vis spectrum was simulated using the TD-DFT/B3LYP method with the 6–311++G(d,p) basis set, revealing n→π* and π→π* transitions. doi.org

Conformational Analysis and Stereoelectronic Effects

The conformation of the thiazolidine ring is influenced by stereoelectronic effects, which can be analyzed using DFT and Natural Bond Orbital (NBO) analysis. nih.gov These computational methods help to determine the donor-acceptor orbital interactions that dictate the ring's pucker preferences. nih.gov For instance, in 4-thiaproline and its S-oxides, the ring pucker is governed by the gauche effect. nih.govchoudharylab.com The substitution pattern on the thiazolidine ring significantly impacts its conformation. For example, the introduction of a methyl group at the 4-position influences the molecule's reactivity due to both steric and electronic effects. Conformational analysis of new 1,3-thiazolidine systems has been investigated using NMR spectroscopy in conjunction with DFT calculations to make structural assignments. researchgate.netresearchgate.net

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. samipubco.com It is a key tool in drug discovery for predicting the binding mode and affinity of a ligand to a protein target. samipubco.com

Prediction of Ligand-Protein Binding Affinities and Interactions

Molecular docking studies are widely used to predict the binding affinities and interactions of thiazolidine derivatives with various protein targets. samipubco.comnih.gov These simulations help in identifying potential lead compounds for drug development. samipubco.com For example, docking studies of 4-thiazolidinone (B1220212) derivatives against the KIT tyrosine kinase receptor have been performed to understand their binding interactions. samipubco.com

In several studies, the binding energies of thiazolidine derivatives have been calculated and compared to standard drugs. For instance, some 5-[morpholino(phenyl)methyl]-thiazolidine-2,4-diones showed higher binding energies at the active site of the PPARγ receptor protein compared to the standard ligand rosiglitazone (B1679542). nih.gov Similarly, novel thiazolidine-2,4-dione derivatives have been docked against the VEGFR-2 protein, with some compounds showing potent inhibitory potential. nih.gov The binding affinity is often correlated with the observed biological activity. mdpi.com

| Thiazolidine Derivative | Protein Target | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| 5-[Morpholino(phenyl)methyl]-thiazolidine-2,4-diones (e.g., 4h, 4n) | PPARγ | -8.32, -8.29 | nih.gov |

| 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)thiazolidine-2,5-dione derivatives (e.g., 7a, 7j) | α-amylase and α-glucosidase | -6.217, -6.56 | nih.gov |

| 2,5-Bis(2,2,2-trifluoroethoxy) phenyl-linked 1,3-thiazolidine-4-one derivatives | AURKA and VEGFR-2 | -9.8 to -7.9 | acs.org |

| Thiazolyl-thiazole derivatives (e.g., 14e) | - | -24.85 | mdpi.com |

| 1,3-Thiazoline derivatives | Penicillin binding proteins 4 (PBP4) of E. coli and S. aureus | - | nih.gov |

Coordination Chemistry of 4 Methyl 1,3 Thiazolidine Derivatives

Ligand Properties and Complexation Studies

Derivatives of 4-methyl-1,3-thiazolidine present intriguing possibilities as ligands in coordination chemistry. The thiazolidine (B150603) ring itself contains both a soft sulfur donor and a hard nitrogen donor, allowing for potential ambidentate or bidentate coordination to a metal center. The presence of a methyl group at the 4-position can introduce steric influences that affect the stability and geometry of the resulting metal complexes.

Complexation studies involving thiazolidine derivatives often explore the synthesis of novel ligands with enhanced coordination capabilities. For instance, the introduction of substituents at the nitrogen atom (N-3) or the carbon atom at the 2-position can significantly modify the electronic and steric properties of the ligand. These modifications can be tailored to achieve selective binding of specific metal ions. Research in the broader field of thiazolidine-4-carboxylic acid derivatives has shown that these types of ligands can act as bidentate chelators, coordinating to metal ions such as Cu(II), Fe(II), and VO(II) ekb.eg. While not specific to the 4-methyl derivative, this suggests that functionalized 4-methyl-1,3-thiazolidines could exhibit similar chelating behavior.

Metal Binding Affinity and Chelation Behavior

The affinity of this compound derivatives for different metal ions is governed by the principles of Hard and Soft Acids and Bases (HSAB) theory. The soft sulfur atom is expected to show a higher affinity for soft metal ions like Ag(I), Pd(II), and Pt(II), while the hard nitrogen atom would preferentially bind to harder metal ions such as Fe(III), Cr(III), and Al(III). This differential affinity can be exploited for the selective extraction or sensing of metal ions.

The chelation behavior of these ligands is highly dependent on the nature and position of substituent groups. For a derivative to act as a chelating agent, it must possess at least one other donor atom positioned to form a stable chelate ring with the metal ion, typically a 5- or 6-membered ring. For example, a substituent with a donor atom (e.g., a hydroxyl, carboxyl, or amino group) at a suitable position on the N-3 or C-2 substituent could lead to bidentate or even tridentate chelation. Studies on related thiazolidinone compounds have demonstrated their ability to form stable chelate complexes with various transition metals semanticscholar.orgresearchgate.net.

Structural Characterization of Coordination Complexes (e.g., S,S-bidentate Coordination)

The structural elucidation of coordination complexes is crucial for understanding the bonding and reactivity of the metal-ligand system. X-ray crystallography is the definitive method for determining the solid-state structure of these complexes. Spectroscopic techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible spectroscopy provide valuable information about the coordination environment of the metal ion in both solid and solution states.

A particularly interesting coordination mode for thiazolidine-based ligands is S,S-bidentate coordination. This would involve two sulfur atoms from two separate ligand molecules coordinating to the same metal center. While not explicitly documented for this compound derivatives in the available literature, related heterocyclic thiones have been shown to form complexes where the exocyclic sulfur atom is the primary donor researchgate.net. In the case of This compound-2-thione (B72146), for example, both the ring sulfur and the exocyclic thione sulfur could potentially coordinate to a metal center, or two molecules could bridge a metal ion via their exocyclic sulfur atoms. The geometry of the resulting complexes, whether square planar, tetrahedral, or octahedral, would be influenced by the electronic configuration of the metal ion and the steric bulk of the ligands researchgate.netnih.gov.

Catalytic Applications of Metal-Thiazolidine Complexes

Metal complexes are widely utilized as catalysts in a vast range of organic transformations due to their ability to activate substrates and facilitate bond formation and cleavage. The catalytic activity of a metal complex is highly dependent on the nature of the ligand, which can influence the electronic properties, steric environment, and stability of the catalytic species.

While specific catalytic applications of metal complexes derived from this compound are not extensively reported, the broader class of transition metal complexes with sulfur- and nitrogen-containing ligands has shown significant promise in catalysis rsc.orgresearchgate.netmdpi.com. These complexes can be active in various reactions, including hydrogenations, oxidations, and cross-coupling reactions. The development of chiral this compound derivatives could lead to enantioselective catalysts for asymmetric synthesis. The tunability of the ligand framework by introducing different substituents allows for the optimization of the catalyst's performance for a specific reaction.

Biological Activity and Mechanistic Investigations of 4 Methyl 1,3 Thiazolidine and Its Derivatives

Enzyme Inhibition Studies

Derivatives of the 4-methyl-1,3-thiazolidine core have been shown to be effective inhibitors of several key enzymes implicated in a variety of diseases. The following sections detail the inhibitory activities against specific enzymes.

Xanthine (B1682287) oxidase (XO) is a critical enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. mdpi.com Overproduction of uric acid can lead to hyperuricemia, a condition associated with gout. mdpi.com In the search for novel XO inhibitors, a series of thiazolidine-2-thione derivatives have been synthesized and evaluated.

Most of the synthesized derivatives displayed significant XO inhibitory activity, with IC50 values ranging from 3.56 μmol/L to 58.17 μmol/L. mdpi.com Notably, compound 6k , N-((4-fluorophenyl)sulfonyl)-2-thioxothiazolidine-3-carboxamide, emerged as the most potent inhibitor with an IC50 value of 3.56 μmol/L, which is approximately 2.5 times more potent than the clinical drug allopurinol. mdpi.com Structure-activity relationship studies indicated that the presence of a phenyl-sulfonamide group was crucial for the XO inhibitory activity of these thiazolidine-2-thione derivatives. mdpi.com Further mechanistic studies through enzyme inhibition kinetics analyses revealed that compound 6k acts as a mixed-type inhibitor of xanthine oxidase. mdpi.com

| Compound | IC50 (μmol/L) | Inhibition Type | Reference |

| Compound 6k | 3.56 | Mixed-type | mdpi.com |

| Allopurinol | ~8.9 | - | mdpi.com |

| Thiazolidine-2-thione | 72.15 | - | mdpi.com |

α-Glucosidase is a key enzyme in carbohydrate digestion, responsible for breaking down complex carbohydrates into glucose. Inhibition of this enzyme can delay glucose absorption and is a therapeutic strategy for managing type II diabetes mellitus. researchgate.net A range of novel thiazolidine-2,4-dione and rhodanine (B49660) derivatives have been synthesized and assessed for their α-glucosidase inhibitory potential.

The majority of these compounds demonstrated potent inhibitory activity, with IC50 values in the range of 5.44 ± 0.13 to 50.45 ± 0.39 μM, which is significantly more potent than the standard drug acarbose (B1664774) (IC50 = 817.38 ± 6.27 μM). researchgate.net Among the tested series, several compounds, including 5k , 6a , 6b , 6e , 6h , and 6k , showed particularly strong inhibitory potential. researchgate.net Compound 6k , which features both chloro and rhodanine groups, was identified as the most active compound, with an IC50 value of 5.44 ± 0.13 μM. researchgate.netnih.gov

| Compound | IC50 (μM) | Standard Drug (Acarbose) IC50 (μM) | Reference |

| 6k | 5.44 ± 0.13 | 817.38 ± 6.27 | researchgate.net |

| 6h | 6.59 ± 0.15 | 817.38 ± 6.27 | researchgate.net |

| 6b | 7.72 ± 0.16 | 817.38 ± 6.27 | researchgate.net |

| 6e | 7.91 ± 0.17 | 817.38 ± 6.27 | researchgate.net |

| 6a | 16.11 ± 0.19 | 817.38 ± 6.27 | researchgate.net |

| 5k | 20.95 ± 0.21 | 817.38 ± 6.27 | researchgate.net |

Alkaline phosphatases (ALPs) are a group of enzymes that are involved in the dephosphorylation of various molecules and play a role in several physiological and pathological processes. nih.gov A series of 2-tetradecanoylimino-3-aryl-4-methyl-1,3-thiazolines were synthesized and evaluated for their inhibitory activity against calf intestinal alkaline phosphatase (CIAP). mdpi.com

The laboratory data revealed that compounds 2f , 2a , 2e , and 2k were potent inhibitors of alkaline phosphatase. mdpi.com The derivative 2f , which contains a chlorine atom at the 3-position of the aryl ring, was the most potent in the series. mdpi.com This enhanced activity is potentially due to the electron-withdrawing nature of the chlorine atom. mdpi.com In a separate study, a series of pyrazolo-oxothiazolidine derivatives were also synthesized and showed significant ALP inhibitory activity. nih.gov Compound 7g from this series was exceptionally potent, with an IC50 of 0.045 ± 0.004 μM, making it 116-fold more active than the standard reference, monopotassium phosphate (B84403) (IC50 = 5.242 ± 0.472 μM). nih.gov Kinetic studies revealed that compound 7g acts as a non-competitive inhibitor of the enzyme. nih.gov

| Compound Series | Most Potent Compound | IC50 (μM) | Inhibition Type | Standard | Reference |

| 2-tetradecanoylimino-3-aryl-4-methyl-1,3-thiazolines | 2f | Potent (exact value not specified) | Not specified | KH2PO4 | mdpi.com |

| Pyrazolo-oxothiazolidines | 7g | 0.045 ± 0.004 | Non-competitive | Monopotassium phosphate (IC50 = 5.242 ± 0.472 μM) | nih.gov |

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease. nih.gov A series of thiazolidin-4-one analogs hybridized with 1,3,4-thiadiazole (B1197879) were synthesized and evaluated for their in vitro AChE inhibitory activity. nih.gov

All the synthesized compounds demonstrated AChE inhibitory activity. nih.gov The most effective inhibitors were compounds 4d, 4g, 4i, 4j, 4n, and 4o . nih.gov Compound 4o , which has a methyl substituent at the para position, showed the most potent inhibition of AChE with a pIC50 value of 1.30 ± 0.007 mM. nih.gov The second most potent was compound 4i , with a benzyloxy substituent at the para position, having a pIC50 value of 1.22 ± 0.002 mM. nih.gov

| Compound | pIC50 (mM) | Reference |

| 4o | 1.30 ± 0.007 | nih.gov |

| 4i | 1.22 ± 0.002 | nih.gov |

| 4j | 1.19 ± 0.021 | nih.gov |

| 4g | 1.04 ± 0.013 | nih.gov |

| 4n | 1.04 ± 0.017 | nih.gov |

| 4d | 1.01 ± 0.010 | nih.gov |

Polo-like kinase 1 (PLK1) is a key regulator of mitotic progression and is considered a potential target for cancer therapy due to its high expression in tumor cells. nih.gov A novel potent small-molecule inhibitor of mammalian Plk1, named ZK-Thiazolidinone (TAL), has been identified. nih.gov This compound belongs to a novel chemical class of kinase inhibitors. nih.gov

In another study, a series of 2-substituted-3-(1H-benzimidazole-2-yl)-thiazolidin-4-ones were designed and synthesized. researchgate.net These compounds were evaluated for their in vitro anticancer activity against the MCF-7 breast cancer cell line. researchgate.net Compounds AB-12 and AB-6 exhibited significant cell growth inhibitory activity, with GI50 values of 28.5 μg/ml and 50.7 μg/ml, respectively. researchgate.net These results suggest that these thiazolidin-4-one derivatives could be lead compounds for the development of anticancer agents targeting PLK1. researchgate.net

| Compound | Activity | Cell Line | Reference |

| ZK-Thiazolidinone (TAL) | Potent Plk1 inhibitor | - | nih.gov |

| AB-12 | GI50: 28.5 μg/ml | MCF-7 | researchgate.net |

| AB-6 | GI50: 50.7 μg/ml | MCF-7 | researchgate.net |

Thiazolidine (B150603) derivatives have been shown to modulate several important biochemical pathways. Thiazolidine-2,4-dione derivatives, a well-known class of antidiabetic drugs, act as insulin (B600854) sensitizers by activating the peroxisome proliferator-activated receptor-gamma (PPAR-γ). researchgate.net PPAR-γ is a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism. researchgate.net

Furthermore, certain 4-thiazolidinone (B1220212) derivatives have been investigated for their effects on inflammatory pathways. Some derivatives have been shown to reduce the expression levels of nuclear factor-κB (NF-κB) in human keratinocytes, suggesting an anti-inflammatory effect. nih.govnih.gov For instance, a derivative bearing a 4-carboxyphenyl substituent at the C2 position of the 4-thiazolidinone ring provided up to a 50% reduction in NF-κB levels in stimulated cells. nih.gov

Other studies have explored the impact of thiazolidin-4-one derivatives on key signaling pathways involved in glucose metabolism. Two nicotinic acid derivatives of thiazolidin-4-ones, NAT-1 and NAT-2, were found to enhance glucose uptake, potentially through the modulation of the AMPK, Akt, and p38 MAP kinase pathways. nih.gov While these derivatives did not inhibit the generation of ROS and nitrite, and in fact increased nuclear levels of NF-κB in LPS-stimulated cells, their effects on glucose metabolic pathways are of significant interest. nih.gov

Additionally, a series of 4-iminothiazolidin-2-ones were synthesized and evaluated for their ability to inhibit phosphoinositide 3-kinase (PI3K). While these specific derivatives showed poor inhibition of PI3K isoforms, some activity was observed against the phosphodiesterase (PDE) family of enzymes, indicating a potential for these scaffolds to target other signaling pathways.

Antimicrobial Activity Research

Derivatives of 1,3-thiazolidin-4-one have been synthesized and evaluated for their potential as antimicrobial agents. nih.gov These compounds have shown promising activity against a range of pathogenic microorganisms, including both bacteria and fungi.

A variety of 4-thiazolidinone derivatives have been synthesized and tested for their antibacterial effects. For instance, a series of novel 2,3-diaryl-thiazolidin-4-ones exhibited antibacterial activity against six Gram-positive and Gram-negative bacteria. mdpi.com The most sensitive bacterium was reported to be S. Typhimurium, while S. aureus was the most resistant. mdpi.com

In another study, newly synthesized thiazolidine-4-one compounds were tested against Staphylococcus aureus and Klebsiella pneumoniae, with results indicating their effectiveness against these bacteria when compared to ciprofloxacin. researchgate.net Furthermore, certain 4-thiazolidinone derivatives have demonstrated good antibacterial activity, with one compound in particular showing notable bacteriostatic and bactericidal effects with a Minimum Inhibitory Concentration (MIC) range of 0.008–0.06 mg/mL. mdpi.com

Research has also explored the efficacy of these derivatives against antibiotic-resistant strains. mdpi.com Three particularly active compounds were found to be more potent against methicillin-resistant S. aureus (MRSA), P. aeruginosa, and E. coli than ampicillin. mdpi.com Some derivatives showed moderate to maximum growth inhibition against all tested strains, with chloro-substituted compounds exhibiting significant inhibition. nanobioletters.com Conversely, the presence of electron-donating groups like methyl and methoxy (B1213986) on the phenyl ring was found to decrease the activity against Gram-negative bacterial strains. nanobioletters.com

A specific derivative, TD-H2-A, demonstrated potent bactericidal activities, killing over 99.4% of S. aureus strains within a biofilm at a concentration of 10 times its MIC. asm.org This compound was also effective against other Gram-positive bacteria such as Vancomycin-Resistant Enterococcus (VRE) and Listeria monocytogenes. asm.org

Below is a table summarizing the antibacterial activity of selected 4-thiazolidinone derivatives:

Thiazolidinone derivatives have also been investigated for their antifungal properties. A study evaluating newly synthesized 4-thiazolidinone derivatives against various fungal species, including Candida albicans and Aspergillus niger, found that the introduction of different arylidene moieties at the 5-position of the thiazolidinone ring enhanced its biological activity. researchgate.net

In one study, a series of new 4-thiazolidinone derivatives were screened for their antimicrobial activity, which included evaluation against two fungal strains. nih.gov All the tested compounds showed moderate-to-good antifungal activity. nih.gov Another study reported that all synthesized 2,3-diaryl-thiazolidin-4-ones showed good antifungal activity against the fungi used, with MIC values ranging from 0.015–0.24 mg/mL. mdpi.com

Certain derivatives have shown particular promise. For example, compounds with hydroxy and nitro substitutions were found to be more potent antifungal agents than the standard medication, with MICs of 18.44±0.10 and 18.88±0.14 respectively. nanobioletters.com Conversely, the presence of a nitro group resulted in no antifungal activity in some cases. nanobioletters.com

A series of thirty-six new N-substituted 1,3-thiazolidin-4-one derivatives were synthesized and tested against several clinical Candida species, showing promising results. nih.gov

The table below summarizes the antifungal activity of selected 4-thiazolidinone derivatives:

The antimicrobial action of 4-thiazolidinones is believed to involve multiple mechanisms. One of the proposed mechanisms is the inhibition of essential microbial enzymes. 4-Thiazolidinones have been identified as novel inhibitors of the bacterial enzyme MurB, which is a precursor in the biosynthesis of peptidoglycan, a crucial component of the bacterial cell wall. nih.gov By inhibiting this enzyme, these compounds can disrupt cell wall synthesis, leading to bacterial cell death.

Additionally, some studies suggest that these compounds may disrupt the microbial cell membrane. The bactericidal effect of the derivative TD-H2-A was found to be rapid, suggesting a mechanism that quickly compromises the integrity of the bacterial cell. asm.org

The Minimum Inhibitory Concentration (MIC) is a key measure of the potency of an antimicrobial agent. For various 4-thiazolidinone derivatives, MIC values have been determined against a range of bacteria and fungi.

In one study, the MICs of a series of new 4-thiazolidinone derivatives were found to be in the range of 100–400 µg/mL. nih.gov Another investigation of twenty-one 2,3-diaryl-thiazolidin-4-ones reported MICs in the range of 0.008–0.24 mg/mL against six Gram-positive and Gram-negative bacteria. mdpi.com Specifically, against Staphylococcus epidermidis, certain 4-thiazolidinone derivatives exhibited potent activity with MICs ranging from 1.57–3.13 μM. researchgate.net

For antifungal activity, the MICs of selected 4-thiazolidinones against various fungi were also determined. researchgate.net In one study, the MIC range for antifungal activity was 0.015–0.24 mg/mL. mdpi.com The hydroxy and nitro derivatives of one series of compounds showed MICs of 18.44±0.10 and 18.88±0.14, respectively, against fungal strains. nanobioletters.com

The following table provides a summary of reported MIC values for different 4-thiazolidinone derivatives:

Antiviral Activity Investigations

The therapeutic potential of the 4-thiazolidinone scaffold extends to antiviral applications. nih.gov These compounds have been investigated for their ability to inhibit the replication of various viruses, particularly RNA viruses.

Several studies have highlighted the inhibitory effects of 4-thiazolidinone derivatives against the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication. nih.govimrpress.comnih.govimrpress.com A series of 4-thiazolidinone derivatives were evaluated, and some compounds exhibited IC50 values ranging from 45-75 µM against HCV NS5B RdRp. imrpress.comnih.govimrpress.com One lead compound demonstrated an IC50 value of 48 µM and was found to be a non-competitive inhibitor. imrpress.comnih.gov Another study identified two potent compounds with IC50 values of 31.9 µM and 32.2 µM against HCV NS5B. nih.gov

The antiviral activity of some novel 1,3-thiazolidin-4-one derivatives has also been screened against a panel of viruses including Feline Corona Virus and Vesicular stomatitis virus. researchgate.net However, in this particular study, none of the tested compounds showed antiviral activity at subtoxic concentrations. researchgate.net

The table below summarizes the antiviral activity of selected 4-thiazolidinone derivatives:

Efficacy against DNA Viruses (e.g., Feline Herpes Virus, HSV-1, HSV-2)

Derivatives of the 1,3-thiazolidin-4-one scaffold have been investigated for their potential antiviral activities against various DNA viruses. Research has shown that certain synthesized compounds exhibit activity against herpesviruses, including Feline Herpes Virus (FHV-1) and Human Herpes Simplex Virus types 1 (HSV-1) and 2 (HSV-2).

In one study, a series of novel 2-(substituted phenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidin-4-one derivatives were synthesized and evaluated for their antiviral properties. nih.gov The screening revealed that these compounds demonstrated considerable activity against Herpes simplex virus-1 (KOS strain), Herpes simplex virus-2 (G strain), and a resistant strain, Herpes simplex virus-1 (TK- KOS ACVr). nih.gov Another study involving 1,3-thiazolidin-4-one derivatives bearing an L-Valine side chain screened compounds against a panel of viruses, including Feline Herpes Virus, HSV-1, and HSV-2, although in this particular study, the tested compounds did not show significant antiviral activity at subtoxic concentrations. researchgate.netdergipark.org.tr

A specific thiazole (B1198619) derivative, N-[5-(aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]-N-methyl-2-[4-(2-pyridinyl) phenyl]acetamide, also known as AIC316, has been identified as a potent non-nucleosidic inhibitor of HSV-1 and HSV-2. nih.gov This compound targets the viral helicase-primase complex, which is essential for viral DNA synthesis. nih.gov While not a direct this compound, its 4-methyl-1,3-thiazole core highlights the potential of related heterocyclic structures in antiviral research.

The table below summarizes the antiviral activity of selected thiazolidinone derivatives against DNA viruses.

| Compound Class | Virus | Activity/Observation | Reference |

| 2-(substituted phenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidin-4-ones | HSV-1 (KOS), HSV-2 (G), HSV-1 (TK- KOS ACVr) | Showed considerable antiviral activity. | nih.gov |

| 1,3-Thiazolidin-4-ones with L-Valine side chain | Feline Herpes Virus, HSV-1, HSV-2 | No significant activity observed at subtoxic concentrations. | researchgate.netdergipark.org.tr |

| N-[5-(aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]-N-methyl-2-[4-(2-pyridinyl) phenyl]acetamide (AIC316) | HSV-1, HSV-2 | Potent inhibitor targeting the helicase-primase complex. | nih.gov |

Anticancer Research in Preclinical Cellular Models

Evaluation against Various Cancer Cell Lines (e.g., Leukemia, CNS Cancer, Breast Cancer MCF-7, Colon Cancer HT-29, Lung Cancer A549)

The 4-thiazolidinone scaffold is a prominent feature in the design of novel anticancer agents. Derivatives have been extensively evaluated against a wide array of human cancer cell lines, demonstrating significant cytotoxic and antiproliferative effects.

In vitro testing by the National Cancer Institute on benzothiazole-substituted 4-thiazolidinone derivatives revealed activity against leukemia, CNS, breast, colon, and lung cancer cell lines. researchgate.net Specifically, compounds with this structure have shown notable activity against the HT29 colon cancer cell line and A549 lung cancer cells. nih.govresearchgate.netmdpi.com

Leukemia: Certain 5-benzylidene-2-arylimino-4-thiazolidinone derivatives showed potent cytotoxic activity against the K-562 chronic myeloid leukemia cell line, with IC50 values as low as 4.86 µM. mdpi.com Another compound demonstrated maximum activity against the leukemia HL-60(TB) cell line with a GI50 value of less than 0.001 µM. nih.gov

CNS Cancer: Benzothiazole-containing 4-thiazolidinones have been identified as active against CNS cancer cell lines in NCI screenings. researchgate.net Additionally, certain 4-thiazolidinone-phenylaminopyrimidine hybrids were tested against the SHSY-5Y neuroblastoma cell line. mdpi.com

Breast Cancer (MCF-7): A multitude of 4-thiazolidinone derivatives have shown efficacy against the MCF-7 breast cancer cell line. mdpi.comnih.govmdpi.comirapa.orgirapa.org For instance, a series of thiazolidin-4-ones designed as LPA1 receptor antagonists were tested for cytotoxicity on MCF-7 cells. nih.gov Other studies found that specific isatin-based and sulfanilamide-bearing hybrids exhibited potent activity against MCF-7 cells. mdpi.comnih.gov

Colon Cancer (HT-29): The antiproliferative effects of 4-thiazolidinone derivatives have been confirmed in colon cancer cell lines, including HT-29 and HCT-116. nih.govresearchgate.netmdpi.comtandfonline.com Some isatin-based thiazolidin-4-ones showed IC50 values against HT-29 cells as low as 3.29 µM, comparable to doxorubicin. mdpi.com